molecular formula C15H16F2N2O2S B5603890 N-(2,3-difluoro-4-methoxybenzyl)-3-(4-methyl-1,3-thiazol-5-yl)propanamide

N-(2,3-difluoro-4-methoxybenzyl)-3-(4-methyl-1,3-thiazol-5-yl)propanamide

Cat. No. B5603890
M. Wt: 326.4 g/mol
InChI Key: SYCOMMDRWBEPJI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related bi-heterocyclic propanamides involves multiple steps, starting from base compounds through to the desired product, utilizing various chemical reactions and conditions to introduce specific functional groups and achieve the target molecular architecture. A representative synthesis process includes the initial formation of a base compound, followed by reactions such as S-substitution and stirring with electrophiles in a basic aqueous medium, highlighting the complex nature of synthesizing such molecules (Abbasi et al., 2020).

Molecular Structure Analysis

The molecular structure of compounds similar to N-(2,3-difluoro-4-methoxybenzyl)-3-(4-methyl-1,3-thiazol-5-yl)propanamide is confirmed through various spectroscopic techniques, including IR, 1H-NMR, 13C-NMR, and mass spectrometry. These methods provide detailed information about the molecular framework, functional groups, and overall geometry, crucial for understanding the compound's potential interactions and activities (Yıldız et al., 2010).

Chemical Reactions and Properties

The reactivity and chemical properties of such compounds are influenced by their structural elements, including the presence of fluorine atoms, methoxy groups, and thiazole rings. These features can affect the compound's behavior in reactions, such as its electrophilic and nucleophilic sites, making it a candidate for various chemical transformations and applications in synthesis and medicinal chemistry (Colella et al., 2018).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, are essential for understanding the compound's behavior under different conditions and its suitability for specific applications. These properties are determined through experimental measurements and contribute to the compound's characterization and potential utility in research and development (Zhu & Qiu, 2011).

Scientific Research Applications

Photodynamic Therapy Applications

The compound N-(2,3-difluoro-4-methoxybenzyl)-3-(4-methyl-1,3-thiazol-5-yl)propanamide, due to its structural similarity with compounds explored in photodynamic therapy (PDT), could potentially exhibit notable applications in this area. A study on a new zinc phthalocyanine having high singlet oxygen quantum yield substituted with benzenesulfonamide derivative groups containing Schiff base highlights the relevance of such molecular frameworks in PDT. The synthesized zinc(II) phthalocyanine demonstrated excellent fluorescence properties, high singlet oxygen quantum yield, and suitable photodegradation quantum yield, making it a potent Type II photosensitizer for cancer treatment in PDT (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Antifungal Potential

Exploration of compounds with structural elements similar to this compound has shown significant antibacterial and antifungal activities. For instance, a series of 2-(6-methoxy-2-naphthyl)propionamide derivatives were synthesized and displayed comparable antimicrobial activity to standard agents like Ampicillin and Flucanazole. Some derivatives were identified as potent compounds against a variety of tested strains, indicating the antimicrobial potential of molecules within this chemical space (Helal, Abbas, Salem, Farag, & Ammar, 2013).

properties

IUPAC Name

N-[(2,3-difluoro-4-methoxyphenyl)methyl]-3-(4-methyl-1,3-thiazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F2N2O2S/c1-9-12(22-8-19-9)5-6-13(20)18-7-10-3-4-11(21-2)15(17)14(10)16/h3-4,8H,5-7H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYCOMMDRWBEPJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)CCC(=O)NCC2=C(C(=C(C=C2)OC)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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